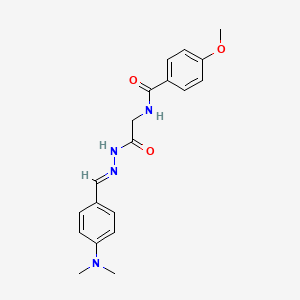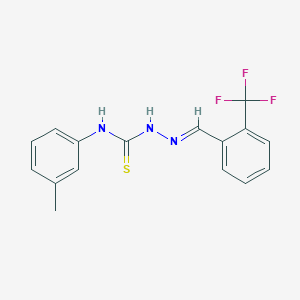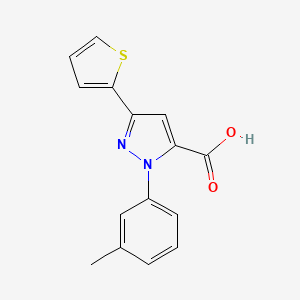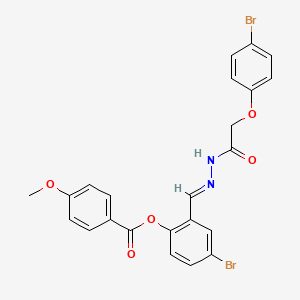
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzylidene hydrazine moiety linked to a methoxybenzamide structure, making it a valuable molecule in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the following steps:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 4-(Dimethylamino)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazine intermediate.
-
Coupling with 4-Methoxybenzoyl Chloride
Reactants: The benzylidene hydrazine intermediate and 4-methoxybenzoyl chloride.
Conditions: The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding oxo derivatives or cleavage products.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hydrazine derivatives or amine products.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Serves as a ligand in coordination chemistry for the formation of metal complexes.
-
Biology
- Investigated for its potential as a fluorescent probe due to its aromatic structure.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
-
Industry
- Employed in the development of advanced materials, including polymers and dyes.
- Utilized in the production of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound can bind to enzymes and receptors, modulating their activity.
- It may interact with DNA and RNA, affecting gene expression and protein synthesis.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may also affect metabolic pathways, altering the production and utilization of cellular metabolites.
相似化合物的比较
Similar Compounds
-
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Similar structure with a chlorine substituent instead of a methoxy group.
- Exhibits different reactivity and biological activity due to the electron-withdrawing chlorine atom.
-
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Contains a methyl group instead of a methoxy group.
- Shows variations in physical properties and chemical reactivity.
Uniqueness
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
769147-91-3 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)16-8-4-14(5-9-16)12-21-22-18(24)13-20-19(25)15-6-10-17(26-3)11-7-15/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ |
InChI 键 |
BMOQQOJDNMHDCK-CIAFOILYSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)




![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)

